Lactoquinomycin A

Description

Discovery and Isolation from Streptomyces Species

The initial discovery of Lactoquinomycin A emerged from systematic investigations of soil-dwelling actinomycetes conducted during the 1980s. The compound was first isolated from the culture broth of a soil streptomyces through repeated solvent extraction and adsorption column chromatography procedures. Morphological, cultural, and physiological studies conducted during this early research period revealed that the producing organism belonged to the species Streptomyces tanashiensis. The isolation process involved comprehensive screening of microbial strains for novel bioactive compounds, reflecting the broader pharmaceutical industry efforts during that era to discover new antibiotics from natural sources.

Subsequent research efforts expanded the known sources of this compound production to include marine-derived actinomycetes. Notably, scientists successfully isolated this compound and its derivatives from marine-derived Streptomyces bacillaris strain MBTC38. This discovery broadened the understanding of the ecological distribution of this compound-producing organisms and highlighted the potential of marine environments as sources of bioactive natural products. The isolation from marine sources involved activity-guided separation procedures that enabled researchers to identify not only this compound but also related compounds including lactoquinomycin B, N-methyl this compound, and menoxymycin A.

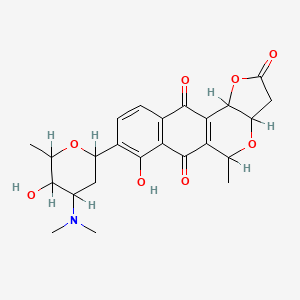

The structural determination of this compound required extensive spectroscopic analysis using multiple analytical techniques. Researchers employed nuclear magnetic resonance spectroscopy, mass spectrometry, and other advanced spectroscopic methods to elucidate the complete three-dimensional structure of the compound. These investigations revealed the presence of D-angolosamine attached at the C-8 position of the naphthoquinone ring, a structural feature that was confirmed through two-dimensional rotating-frame Overhauser enhancement spectroscopy experiments. The structural elucidation process represented a significant achievement in natural product chemistry, given the complex polycyclic nature of the molecule.

The discovery of this compound from multiple Streptomyces species suggested a conserved biosynthetic pathway for this compound family. Research has documented the production of this compound from various Streptomyces species, including the original Streptomyces tanashiensis strain and the marine-derived Streptomyces bacillaris. This taxonomic diversity among producing organisms indicates that the biosynthetic machinery for this compound synthesis may be more widespread among actinomycetes than initially recognized, potentially offering multiple sources for compound production and genetic manipulation studies.

Nomenclature and Taxonomic Classification

The nomenclature of this compound reflects both its structural characteristics and biological origin. The compound name incorporates "lacto" referring to the lactone functionality within its structure, "quino" indicating the quinone moiety, and "mycin" denoting its microbial origin and antibiotic properties. The International Union of Pure and Applied Chemistry systematic name for this compound is (11R,15R,17R)-5-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione. This systematic nomenclature precisely describes the stereochemistry and connectivity of all atoms within the molecule, providing an unambiguous chemical identifier.

The taxonomic classification of the producing organisms provides important context for understanding the biological origin of this compound. Streptomyces tanashiensis, the original source organism, belongs to the phylum Actinomycetota, class Actinomycetes, order Kitasatosporales, and family Streptomycetaceae. This taxonomic classification places the organism within a well-characterized group of filamentous bacteria known for their prolific production of secondary metabolites, including numerous clinically important antibiotics. The genus Streptomyces encompasses over 500 described species, many of which produce structurally diverse bioactive compounds.

Streptomyces bacillaris, the marine-derived producer of this compound, represents another taxonomically distinct source within the same genus. The identification of this marine strain expanded the known ecological niches where this compound-producing organisms can be found, suggesting adaptation of the biosynthetic machinery to different environmental conditions. The taxonomic relationship between terrestrial and marine Streptomyces species that produce this compound provides insights into the evolutionary distribution of the biosynthetic gene clusters responsible for compound production.

Chemical classification systems categorize this compound within multiple overlapping structural families. The compound belongs to the broader class of quinone antibiotics, characterized by the presence of a quinone functional group that often correlates with biological activity. More specifically, this compound is classified as a pyranonaphthoquinone, indicating the fusion of pyran and naphthoquinone ring systems within its structure. This structural classification links this compound to other bioactive natural products sharing similar core scaffolds, facilitating structure-activity relationship studies and comparative biological evaluations.

Historical Development of this compound Research

The research trajectory of this compound has evolved through several distinct phases, beginning with its initial discovery and isolation in the 1980s. Early investigations focused primarily on the basic characterization of the compound, including its antibacterial spectrum and preliminary structure determination. These foundational studies established this compound as a novel basic antibiotic with activity against bacteria, particularly gram-positive organisms, and demonstrated its effectiveness against neoplastic cells in vitro. The initial research also revealed that antibiotic-resistant cell sublines of L5178Y lymphoblastoma were more significantly inhibited by this compound than the parental cell line, suggesting potential advantages in treating drug-resistant cancers.

Subsequent research phases expanded into detailed mechanistic studies, particularly focusing on the compound's interaction with cellular targets. A significant breakthrough occurred with the identification of this compound as a potent inhibitor of AKT kinases, with AKT1 inhibitory concentration values of 0.149 ± 0.045 micromoles per liter. These investigations revealed a novel irreversible interaction mechanism involving critical cysteine residues in the activation loop of the AKT protein. Researchers demonstrated that this compound specifically targets T-loop cysteines at positions 296 and 310, representing an unprecedented mechanism of AKT inhibition by a small molecule.

The development of advanced analytical techniques facilitated more sophisticated structural and mechanistic studies of this compound. Modern research has employed dual-reporter assays to distinguish between compounds that inhibit translation and those that induce deoxyribonucleic acid damage, revealing that this compound induces deoxyribonucleic acid damage without inhibiting protein synthesis. Gel mobility shift assays demonstrated that this compound converts plasmid deoxyribonucleic acid from supercoiled to relaxed forms in a time- and concentration-dependent manner, indicating deoxyribonucleic acid intercalation as a primary mechanism of action.

Contemporary research efforts have focused on expanding the known chemical diversity within the Lactoquinomycin family and exploring structure-activity relationships. Scientists have identified additional Lactoquinomycin derivatives, including lactoquinomycin C and D, which provide insights into the structural requirements for biological activity. These comparative studies have revealed that specific structural features, such as the 4a,10a-epoxide structure, play important roles in modulating biological activity, with lactoquinomycin B showing weaker antibacterial activity compared to this compound. Current research continues to investigate the biosynthetic pathways responsible for Lactoquinomycin production and explore potential applications in addressing antibiotic resistance challenges.

Relationship to Medermycin and Structure Confirmation Controversy

The relationship between this compound and medermycin has been a subject of significant scientific interest and some historical controversy within the natural products research community. Medermycin represents a family of antibiotics produced by Streptomyces species with significant activity against gram-positive pathogens. The structural similarities between this compound and medermycin family compounds have led to extensive comparative studies and, in some cases, confusion regarding the precise structural relationships between these compound families.

Initial structural assignments and comparisons between this compound and medermycin compounds required careful reevaluation as analytical techniques improved. The structure of this compound underwent revision during the research process, with particular attention to the attachment point of D-angolosamine at the C-8 position of the naphthoquinone ring. This structural revision was accomplished through two-dimensional rotating-frame Overhauser enhancement spectroscopy experiments that provided definitive evidence for the correct connectivity and stereochemistry. Such structural revisions are not uncommon in natural product chemistry, particularly for complex polycyclic molecules where traditional spectroscopic methods may provide ambiguous results.

The medermycin family encompasses a diverse array of structurally related compounds, some of which share significant structural features with this compound. Recent research has identified chimeric medermycin-type natural products with unusual polycyclic skeletons that demonstrate the structural diversity possible within this compound family. These discoveries have highlighted the complexity of biosynthetic pathways capable of generating structurally related but distinct natural products. The formation of these compounds involves key nonenzymatic steps, which has inspired researchers to develop synthetic strategies for constructing complex polycyclic skeletons under mild conditions.

Comparative biological activity studies between this compound and medermycin derivatives have provided insights into structure-activity relationships within this compound family. Research has demonstrated that synthetic compounds related to the medermycin scaffold, including chimedermycins L and M and sekgranaticin B, show potent antibacterial activity against Staphylococcus aureus, methicillin-resistant Staphylococcus aureus, and methicillin-resistant Staphylococcus epidermidis. These findings suggest that the core structural features shared between this compound and medermycin compounds contribute to their antibacterial properties, while specific structural modifications can influence potency and selectivity.

The resolution of structural relationships between this compound and medermycin has been facilitated by advances in analytical chemistry and computational methods. Modern nuclear magnetic resonance techniques, high-resolution mass spectrometry, and X-ray crystallography have provided definitive structural information that has clarified historical ambiguities. Additionally, total synthesis efforts and biosynthetic studies have contributed to a more complete understanding of the structural diversity within these compound families. The ongoing research in this area continues to reveal new structural variants and provide insights into the evolutionary relationships between biosynthetic pathways responsible for producing these structurally related natural products.

| Compound Family | Core Structure | Primary Source | Key Structural Features |

|---|---|---|---|

| This compound | Pyranonaphthoquinone | Streptomyces tanashiensis | D-angolosamine at C-8, tetracyclic framework |

| Medermycin | Pyranonaphthoquinone | Streptomyces species | Variable glycosylation patterns, polycyclic skeletons |

| Lactoquinomycin C | Modified medermycin | Streptomyces sp. SS17A | Lack of γ-lactone unit |

| Lactoquinomycin D | Modified medermycin | Streptomyces sp. SS17A | 5,14-epoxidation feature |

Properties

CAS No. |

100100-36-5 |

|---|---|

Molecular Formula |

C24H27NO8 |

Molecular Weight |

457.5 g/mol |

IUPAC Name |

5-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione |

InChI |

InChI=1S/C24H27NO8/c1-9-17-19(24-15(31-9)8-16(26)33-24)22(29)12-6-5-11(21(28)18(12)23(17)30)14-7-13(25(3)4)20(27)10(2)32-14/h5-6,9-10,13-15,20,24,27-28H,7-8H2,1-4H3 |

InChI Key |

NYJGMJFBEVSQNN-UHFFFAOYSA-N |

SMILES |

CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(OC5C4OC(=O)C5)C)O)N(C)C)O |

Canonical SMILES |

CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(OC5C4OC(=O)C5)C)O)N(C)C)O |

Synonyms |

lactoquinomycin medermycin |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Lactoquinomycin A is typically isolated from the fermentation broth of Streptomyces bacillaris . The isolation process involves culturing the bacterium in a suitable medium, followed by extraction and purification using chromatographic techniques . The structure of this compound is determined using spectroscopic methods such as nuclear magnetic resonance (NMR), ultraviolet (UV) spectroscopy, and mass spectrometry .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces bacillaris under optimized conditions to maximize yield . The fermentation broth is then subjected to extraction and purification processes to obtain the pure compound .

Chemical Reactions Analysis

Oxidation Reactions

LQM-A can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions. Oxidation of LQM-A can lead to the formation of quinone derivatives.

Reduction Reactions

Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. LQM-A serves as a good electron acceptor, with cytochrome c reductase used as a quinone reductase . Treatment of cells with LQM-A significantly reduces cellular NADH and ATP levels .

Substitution Reactions

Substitution reactions may involve nucleophiles such as amines or thiols under appropriate conditions.

DNA Intercalation

LQM-A intercalates into double-stranded DNA, causing structural changes that lead to DNA damage . Gel mobility shift assays demonstrate that it converts supercoiled plasmid DNA to a relaxed form in a time- and concentration-dependent manner . LQM-A induces DNA damage rather than inhibiting translation, similar to the action of Doxorubicin .

Radical Formation

LQM-A can generate superoxide radicals in cell lysate, which can be observed by the reduction of nitro blue tetrazolium . The production of hydroxyl radicals has been confirmed by electron spin resonance . The importance of radical formation for the cytotoxicity of LQM-A has been discussed .

Antibacterial Activity

LQM-A exhibits significant antibacterial activity, especially against Gram-positive bacteria .

Minimum Inhibitory Concentration (MIC) Values for LQM-A

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25 - 0.5 |

| Streptococcus pneumoniae | 0.06 - 2 |

| Salmonella enterica | 0.03 - 1 |

| Gram-negative bacteria (general) | >4 |

LQM-A shows a low incidence of resistance among tested strains, making it a promising candidate for treating resistant infections . Time-kill studies reveal that LQM-A significantly reduces viable cell counts in MRSA over time, outperforming traditional antibiotics such as tetracycline and ciprofloxacin .

Scientific Research Applications

Antibacterial Activity

Mechanism of Action

Lactoquinomycin A exhibits strong antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for LQM-A against MRSA range from 0.25 to 0.5 μg/mL, demonstrating its efficacy in combating antibiotic-resistant strains .

DNA Intercalation

The primary mechanism through which LQM-A exerts its antibacterial effects is through intercalation into double-stranded DNA. This interaction leads to DNA damage and inhibits DNA repair processes, as evidenced by gel mobility shift assays that show a transition from supercoiled to relaxed plasmid DNA forms . Additionally, LQM-A generates reactive oxygen species, contributing to its cytotoxic effects .

Comparative Efficacy Table

| Bacteria | MIC (μg/mL) | Activity Level |

|---|---|---|

| Methicillin-resistant S. aureus | 0.25 - 0.5 | High |

| Salmonella enterica | 0.03 - 1 | Moderate |

| Gram-negative bacteria | 0.06 - 4 | Low |

Anticancer Properties

Cytotoxicity Against Cancer Cells

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including lung cancer (A549), breast cancer (MCF-7), and colon carcinoma (HCT-116) cells . The compound's ability to induce apoptosis in these cells is attributed to its DNA-damaging properties.

Case Study: Cytotoxicity Testing

In vitro studies have shown that LQM-A can effectively reduce cell viability in cancer cell lines at concentrations comparable to those required for antibacterial action. The methylthiazolyldiphenyl-tetrazolium bromide assay has been employed to quantify this effect, revealing IC50 values that indicate potent anticancer activity .

Industrial Applications

Biotechnology and Pharmaceutical Development

Due to its unique chemical properties, this compound is being explored for its potential in developing new antibiotics and anticancer drugs. Its role as a model compound for studying redox reactions and electron transfer processes also positions it as a valuable tool in biochemical research.

Industrial Production Methods

The large-scale production of LQM-A involves fermentation processes using Streptomyces bacillaris, optimized for maximum yield. This approach not only supports the pharmaceutical industry but also contributes to biocontrol strategies in agriculture by developing biocides and preservatives.

Summary of Research Findings

This compound has demonstrated versatile applications across various fields:

- Antibacterial Research: Effective against MRSA and other pathogenic bacteria.

- Cancer Therapy: Exhibits cytotoxicity against multiple cancer cell lines.

- Industrial Use: Potential for developing new antibiotics and biocontrol agents.

Mechanism of Action

Lactoquinomycin A exerts its antibacterial effects by intercalating into double-stranded DNA, causing DNA damage and inhibiting DNA repair . This leads to the inhibition of bacterial growth and cell death . Additionally, this compound inhibits the AKT kinase by binding to critical cysteine residues in the activation loop, thereby preventing AKT-mediated signaling pathways involved in cell survival and proliferation .

Comparison with Similar Compounds

Lactoquinomycin B (LQM-B)

- Structural Difference : LQM-B is a 4a,10a-epoxide derivative of LQM-A . The epoxide group reduces its biological activity significantly.

- Activity : LQM-B shows weak antibacterial activity (MIC > 32 µg/mL against MRSA) compared to LQM-A (MIC = 0.25–0.5 µg/mL) .

- Mechanistic Insight : The epoxide group disrupts DNA intercalation, a key mechanism of LQM-A .

N-Methyl Lactoquinomycins (Compounds 1–4)

- Structural Features: Include N-methylated derivatives (e.g., N-methyl-lactoquinomycin A) .

- Activity: These derivatives retain antibacterial activity but with reduced potency compared to LQM-A. For example, N-methyl-lactoquinomycin C (Compound 3) has an MIC of 2 µg/mL against MRSA, while LQM-A maintains an MIC of 0.25 µg/mL .

Medermycin

Crisamicin C

- Structural Feature : A 4'a,10'a-epoxide derivative of Crisamicin A, analogous to LQM-B .

- Activity : Crisamicin C shows enhanced activity over Crisamicin A but is still less potent than LQM-A against Gram-positive bacteria (MIC = 1–4 µg/mL) .

Antibacterial Activity and Resistance Profiles

Table 1: MIC Values Against MRSA (ATCC43300)

Key Findings :

- LQM-A outperforms vancomycin and ciprofloxacin in potency and resistance prevention .

- Resistance to LQM-A is minimal (≤4× MIC increase), contrasting sharply with ciprofloxacin (256× increase) due to its irreversible AKT-binding mechanism and DNA intercalation .

Mechanism of Action

Table 2: Mode of Action Comparison

Key Insights :

Antibacterial Use

Biological Activity

Lactoquinomycin A (LQM-A) is a novel antibiotic derived from marine actinomycetes, specifically Streptomyces bacillaris. Its biological activity has garnered attention due to its potent antibacterial and anticancer properties. This article delves into the detailed mechanisms of action, efficacy against various pathogens, and relevant case studies that highlight its potential applications in medicine.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a naphthoquinone ring with a D-angolosamine moiety attached at C-8. This structural configuration is crucial for its biological activity, particularly its interaction with DNA.

Antibacterial Activity

LQM-A exhibits significant antibacterial activity, especially against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25 - 0.5 |

| Streptococcus pneumoniae | 0.06 - 2 |

| Salmonella enterica | 0.03 - 1 |

| Gram-negative bacteria (general) | >4 |

LQM-A shows a low incidence of resistance among tested strains, making it a promising candidate for treating resistant infections .

The mode of action of this compound has been investigated using various assays:

- DNA Intercalation : LQM-A intercalates into double-stranded DNA, causing structural changes that lead to DNA damage. Gel mobility shift assays demonstrate that it converts supercoiled plasmid DNA to a relaxed form in a time- and concentration-dependent manner .

- Inhibition of Protein Synthesis : Unlike some antibiotics that inhibit protein synthesis, LQM-A does not affect this process but induces DNA damage, similar to the action of certain chemotherapeutic agents like Doxorubicin .

- Time-Kill Kinetics : Time-kill studies reveal that LQM-A significantly reduces viable cell counts in MRSA over time, outperforming traditional antibiotics such as tetracycline and ciprofloxacin .

Case Studies and Research Findings

Several studies have highlighted the efficacy of LQM-A in both laboratory settings and potential clinical applications:

- Antibacterial Efficacy : In vitro studies have shown that LQM-A effectively inhibits MRSA growth with MIC values ranging from 0.25 to 0.5 μg/mL. This level of potency is critical given the rising prevalence of antibiotic-resistant strains .

- Anticancer Activity : Research indicates that LQM-A also possesses anticancer properties, demonstrating effectiveness against neoplastic cells in vitro. Its mechanism involves targeting cancer cell pathways similar to its antibacterial action .

- Comparative Studies : In comparative analyses with other antibiotics derived from actinomycetes, LQM-A consistently shows superior efficacy against resistant strains, suggesting its potential as a leading candidate for drug development .

Q & A

Q. What are the primary methods for isolating and characterizing Lactoquinomycin A from microbial sources?

this compound is typically isolated from marine-derived Streptomyces species using solvent extraction and chromatographic techniques (e.g., HPLC, silica gel chromatography). Structural elucidation involves nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its anthraquinone backbone and sugar moiety . For example, marine Streptomyces sp. SS17A cultures are fermented, followed by ethyl acetate extraction and bioactivity-guided fractionation to isolate the compound .

Q. How is the cytotoxicity of this compound evaluated in preclinical studies?

Cytotoxicity is assessed using cell viability assays (e.g., MTT or SRB assays) against cancer cell lines such as PC-3 (prostate) and HCT-116 (colon). IC₅₀ values are calculated to quantify potency. For instance, Lactoquinomycin C and D derivatives showed no cytotoxicity (IC₅₀ > 10 μM), whereas structurally related compounds like medermycin derivatives exhibited IC₅₀ values as low as 0.02 μM, highlighting the importance of the γ-lactone unit for activity .

Q. What structural features distinguish this compound from related pyranonaphthoquinones?

this compound contains a naphthoquinone core with a unique unsaturated sugar moiety at C5. Its electron-deficient structure, due to a high degree of unsaturation, enhances its ability to act as an electron acceptor, facilitating reactive oxygen species (ROS) generation. This contrasts with Xanthoquinodin A (XKA), which has a C8 nitrogenated sugar and lower ROS-generating capacity .

Advanced Research Questions

Q. How do researchers resolve contradictions in cytotoxicity data between this compound and its analogs?

Discrepancies in cytotoxicity are addressed through structure-activity relationship (SAR) studies. For example, removing the γ-lactone unit in Lactoquinomycin D abolishes activity, while methylation of hydroxyl groups alters solubility and target binding. Comparative assays under standardized conditions (e.g., consistent cell lines, exposure times) are critical .

| Compound | Structural Feature | IC₅₀ (μM) | Cell Line | Reference |

|---|---|---|---|---|

| This compound | C6 unsaturated sugar | >10 | PC-3 | |

| Medermycin | γ-Lactone intact | 0.02 | HCT-116 | |

| XKA | C8 nitrogenated sugar | 2.1 | SH-SY5Y |

Q. What experimental strategies are used to study this compound’s mechanism of action as an AKT/PKB inhibitor?

Mechanistic studies employ:

- Kinase inhibition assays : Measuring AKT phosphorylation via Western blotting.

- ROS detection : Using fluorescent probes (e.g., DCFH-DA) to quantify superoxide radicals.

- Molecular docking : Simulating interactions between this compound and AKT’s catalytic loop cysteines (e.g., Cys310 and Cys437) . Toral-Barza et al. (2007) demonstrated that this compound covalently binds to AKT, disrupting its activation .

Q. How can researchers design experiments to evaluate the role of this compound in inducing oxidative stress?

- Time-course ROS assays : Monitor ROS levels at intervals (e.g., 0–60 minutes) using luminol-based chemiluminescence.

- Antioxidant co-treatment : Test if ROS scavengers (e.g., N-acetylcysteine) reverse cytotoxicity.

- Comparative structural analysis : Synthesize analogs with modified quinone moieties to assess electron-accepting capacity .

Q. What methodologies address variability in this compound’s bioactivity across cell lines with differing genetic backgrounds?

- Genetic knockdown models : Silencing endogenous p53 or AKT in resistant cell lines (e.g., SH-SY5Y) to identify dependency factors.

- Proteomic profiling : Comparing protein degradation patterns (e.g., AKT vs. MAPK pathways) via immunoblotting.

- Dose-response synergy studies : Combining this compound with inhibitors of compensatory survival pathways .

Methodological Considerations

Q. How should researchers analyze conflicting data on this compound’s ROS-dependent vs. ROS-independent effects?

- Mechanistic dissection : Use isogenic cell lines (e.g., wild-type vs. SOD2-overexpressing) to isolate ROS-specific effects.

- Pathway enrichment analysis : RNA sequencing to identify differentially expressed genes in treated cells.

- Single-cell imaging : Visualize ROS accumulation and mitochondrial membrane potential simultaneously .

Q. What are the best practices for ensuring reproducibility in this compound studies?

- Standardize culture conditions : Use serum-free media to minimize batch variability.

- Validate compound purity : Confirm ≥95% purity via HPLC and elemental analysis.

- Report negative results : Document inactive analogs to refine SAR models .

Future Directions

Q. What gaps exist in understanding this compound’s pharmacokinetics and in vivo efficacy?

Limited data exist on its bioavailability, metabolism, and toxicity in animal models. Proposed strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.